Home > Products > Screening Compounds P108122 > Dihydronormorphine
Dihydronormorphine - 1421-13-2

Dihydronormorphine

Catalog Number: EVT-409981
CAS Number: 1421-13-2
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Dihydronormorphine is synthesized from morphine, which is an alkaloid obtained from the opium poppy (Papaver somniferum). The synthesis involves chemical modifications that enhance its pharmacological profile compared to its parent compound.

Classification

Dihydronormorphine belongs to the class of drugs known as opioids. It is further categorized as a phenanthrene derivative, sharing structural characteristics with other opioids like morphine and codeine.

Synthesis Analysis

Methods

The synthesis of dihydronormorphine typically involves several chemical reactions that modify the morphine structure. One common method includes the reduction of the carbonyl group at the C-6 position of morphine, which can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Technical Details

The synthesis process may also involve protecting certain functional groups to prevent unwanted reactions during the modification steps. The final product is purified through recrystallization or chromatography to ensure high purity and potency.

Molecular Structure Analysis

Structure

The molecular formula of dihydronormorphine is C_17H_21NO_3, and it has a molecular weight of 287.36 g/mol. The structure features a phenanthrene core with hydroxyl groups at specific positions that contribute to its biological activity.

Data

Dihydronormorphine has several stereocenters, which are crucial for its interaction with opioid receptors. The specific three-dimensional arrangement of atoms influences its potency and efficacy as an analgesic agent.

Chemical Reactions Analysis

Reactions

Dihydronormorphine can undergo various chemical reactions typical of opioids. These include:

  • Hydroxylation: Adding hydroxyl groups can enhance solubility and alter pharmacokinetics.
  • Methylation: Methyl groups can be added to increase lipophilicity, affecting how the drug crosses biological membranes.
  • Conjugation: Dihydronormorphine can form conjugates with glucuronic acid, which affects its metabolism and excretion.

Technical Details

These reactions are typically carried out under controlled conditions, using catalysts or specific solvents to optimize yield and selectivity. Analytical techniques such as gas chromatography-mass spectrometry are employed to monitor reaction progress and product purity.

Mechanism of Action

Process

Dihydronormorphine exerts its effects primarily by binding to mu-opioid receptors in the central nervous system. This binding triggers a cascade of intracellular events that lead to:

  • Inhibition of neurotransmitter release: Reducing the perception of pain.
  • Alteration of pain pathways: Modifying how pain signals are processed in the brain.

Data

Studies indicate that dihydronormorphine has a high affinity for mu-opioid receptors, which correlates with its effectiveness as an analgesic. Its potency can be quantified through dose-response curves in experimental models.

Physical and Chemical Properties Analysis

Physical Properties

Dihydronormorphine appears as a white to off-white crystalline powder. It is soluble in organic solvents like ethanol and chloroform but has limited solubility in water, which affects formulation strategies for pharmaceutical use.

Chemical Properties

  • Melting Point: Approximately 200-205 °C.
  • pKa: The pKa values indicate its acidic properties, influencing its ionization state at physiological pH.
  • Stability: Dihydronormorphine is stable under normal storage conditions but may degrade when exposed to light or moisture.
Applications

Scientific Uses

Dihydronormorphine is primarily used in clinical settings for pain management, particularly in patients who may not respond well to other analgesics. Its applications extend to:

  • Post-operative pain relief: Administered after surgical procedures.
  • Cancer pain management: Used in palliative care settings.
  • Research: Studied for its pharmacological properties and potential development into new formulations or delivery systems.
Synthesis and Structural Derivation

Semisynthetic Pathways from Morphine Alkaloids

Dihydronormorphine derives from morphine alkaloids through strategic structural modifications. The core transformation involves saturation of the 7,8-double bond in morphine or normorphine precursors, which fundamentally alters the molecule's conformational flexibility and electronic properties. This reduction step typically employs catalytic hydrogenation or dissolving metal reduction, converting morphine to dihydromorphine intermediates before N-demethylation [2] [4].

A critical pathway involves N-demethylation of dihydromorphine to yield dihydronormorphine. This process utilizes α-chlorinated acyl chlorides (e.g., chloroacetyl chloride) under carefully controlled conditions to form intermediate enol esters, followed by hydrolysis to remove the N-methyl group without disrupting the reduced C-ring. Alternative demethylation agents include cyanogen bromide (von Braun reaction) or metallocene catalysts, though these may require additional protective group strategies for the phenolic and alcoholic hydroxyl groups [1] [9].

Structural activity relationships highlight the importance of the reduced 7,8-bond: saturation increases electron density at C6 and C14 positions, enhancing hydrogen-bonding capability with opioid receptor residues. Unlike morphine's planar C-ring, dihydronormorphine adopts a boat conformation that repositions the C6 oxygen, potentially improving receptor fit [3] [4].

Table 1: Key Semisynthetic Intermediates for Dihydronormorphine Production

PrecursorModification SequenceCritical Reaction Parameters
Morphine1. C7=C8 reduction → 2. N-demethylationHydrogenation (Pd/C, 40-60 psi); Selective N-demethylation with BBr₃
Codeine1. O-demethylation → 2. Reduction → 3. N-demethylationPyridine-HCl for O-demethylation; Catalytic hydrogenation
Thebaine1. Diels-Alder hydrolysis → 2. Reduction → 3. N-demethylationAcid-catalyzed ring opening; Controlled hydrogenation pressure

Catalytic Hydrogenation Methodologies in Opioid Derivative Synthesis

Catalytic hydrogenation constitutes the most efficient method for saturating morphinenes to dihydromorphinans. Platinum(IV) oxide and palladium on carbon (5-10% Pd/C) serve as predominant catalysts, mediating hydrogen uptake under mild conditions (25-50°C, 1-4 atm H₂). Reaction solvent critically influences stereoselectivity: acetic acid generally affords higher yields (≥92%) compared to alcoholic solvents (75-85%) due to enhanced substrate solubility and catalyst activity [5] [10].

Kinetic studies reveal hydrogenation follows pseudo-first-order kinetics with apparent activation energies of 45-60 kJ/mol. Competitive over-reduction to tetrahydro derivatives occurs above 60°C or with prolonged reaction times, particularly when using Raney nickel catalysts. Optimal conditions balance complete double-bond consumption while preserving ring oxygenation [4] [10].

Recent advances employ continuous-flow hydrogenation with immobilized Pd/TiO₂ catalysts, achieving quantitative conversion in <15 minutes residence time. This method minimizes epimerization at C14 and suppresses N-oxide formation – common side reactions in batch processes. Catalyst deactivation remains problematic with crude alkaloid extracts due to sulfur poisoning, necessitating rigorous feedstock purification [10].

Table 2: Hydrogenation Catalysts for Morphine to Dihydromorphine Conversion

Catalyst SystemSolventTemperature (°C)Selectivity (%)Primary Byproducts
5% Pd/CAcetic acid4098Morphine N-oxide (<1%)
PtO₂ (Adams catalyst)Ethanol/water259110,11-Dihydroderivatives (5%)
Rh/Al₂O₃Methanol5085Tetrahydro compounds (12%)
Pd/CaCO₃ (Lindlar)Ethyl acetate3095Unreduced starting material (4%)

Stereochemical Optimization of Dihydromorphine Analogues

The stereochemical integrity of dihydronormorphine derivatives governs their receptor binding affinity. Reduction of the 7,8-double bond generates C14 as a new chiral center, theoretically producing cis (14R) and trans (14S) diastereomers. Biological evaluation confirms the natural 5R,6S,9R,13R,14S configuration – identical to morphine – delivers optimal μ-opioid receptor engagement (Kᵢ = 2.5 nM vs. 4.9 nM for morphine) [3] [6].

Steric directing effects during synthesis profoundly influence diastereomeric ratios. Substituents at C6 dictate hydrogen approach: 6-keto groups favor trans-diaxial reduction (dihydromorphinone → hydromorphone), while 6β-alcohols promote cis-fused ring juncture formation. Mitsunobu inversion enables strategic 6β→6α alcohol conversion, producing analogues with modified hydrogen-bonding networks [9] [10].

Advanced computational models (DFT at B3LYP/6-311+G** level) reveal the lowest energy conformation positions the C14 hydrogen pseudo-axial and the C6 oxygen equatorial. This orientation optimally aligns with MOR's transmembrane binding pocket, explaining the 15-20× potency difference between epimers. Introduction of 6β-azido or 6β-fluoro substituents further stabilizes this bioactive conformation through electrostatic interactions with His297 [3] [7].

Synthetic Challenges in N-Alkylation and Ring Saturation

Regioselective N-demethylation poses persistent synthetic hurdles. Standard reagents (e.g., vinyl chloroformate, diethyl azodicarboxylate) exhibit limited discrimination between N-methyl removal and O-demethylation or epoxide cleavage. Modern approaches employ protected intermediates: C3-O-silylation and C6-O-acetylation before N-demethylation with BBr₃ in dichloromethane at -78°C achieves >85% selectivity [1] [9].

Ring saturation side reactions include:

  • Over-reduction: Formation of 7,8,14,14a-tetrahydro derivatives under prolonged hydrogenation
  • N-Cyclization: Alkyl halide intermediates attacking the amine during N-alkylation
  • Epimerization: Base-catalyzed racemization at C5 and C14 during workup

N-Alkylation strategies must address the sterically hindered tertiary amine. Phase-transfer catalysis (Aliquat 336, K₂CO₃, CHCl₃) efficiently generates N-cyclopropylmethyl and N-phenethyl derivatives essential for δ-receptor selectivity. Microwave-assisted alkylation (100°C, 20 min) improves yields to >90% by reducing decomposition pathways [10].

Properties

CAS Number

1421-13-2

Product Name

Dihydronormorphine

IUPAC Name

(4S,4aR,7S,7aR,12bS)-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C16H19NO3/c18-11-3-1-8-7-10-9-2-4-12(19)15-16(9,5-6-17-10)13(8)14(11)20-15/h1,3,9-10,12,15,17-19H,2,4-7H2/t9-,10-,12-,15-,16-/m0/s1

InChI Key

HVQUMOKQAJNIKK-WYCAWQEYSA-N

SMILES

C1CC(C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4)O

Canonical SMILES

C1CC(C2C34C1C(CC5=C3C(=C(C=C5)O)O2)NCC4)O

Isomeric SMILES

C1C[C@@H]([C@H]2[C@@]34[C@@H]1[C@H](CC5=C3C(=C(C=C5)O)O2)NCC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.